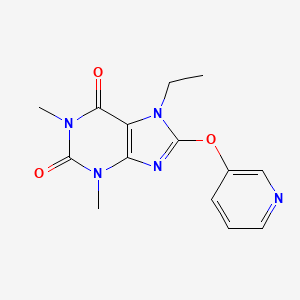
2-(1,3-benzodioxol-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide
Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as BMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDP belongs to the class of psychoactive substances and has been studied for its potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action for 2-(1,3-benzodioxol-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, and their modulation by this compound may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to decrease the levels of stress hormones like cortisol. These effects suggest that this compound may have potential therapeutic applications in treating neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-benzodioxol-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its potency. This compound has been found to be highly potent in animal studies, meaning that it can produce significant effects at low doses. This can be beneficial for researchers looking to study the effects of this compound on various biological systems. However, one limitation of using this compound in lab experiments is its lack of specificity. This compound can interact with various neurotransmitter systems in the brain, making it difficult to isolate its effects on a specific system.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of interest is its potential use in treating neurological disorders like depression and anxiety. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of research is the development of new compounds based on the structure of this compound. These compounds may have improved therapeutic potential and fewer side effects than this compound. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide has been the subject of various scientific studies due to its potential applications in different fields. One area of research has been its use in treating neurological disorders like depression, anxiety, and PTSD. This compound has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research in this area.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-3-2-4-14(16-10)17-15(18)8-19-11-5-6-12-13(7-11)21-9-20-12/h2-7H,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCVNZXANNOCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4412584.png)
![2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4412589.png)


![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine](/img/structure/B4412607.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4412624.png)

![2-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4412647.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412649.png)
![N-[4-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B4412661.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4412668.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4412680.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4412685.png)